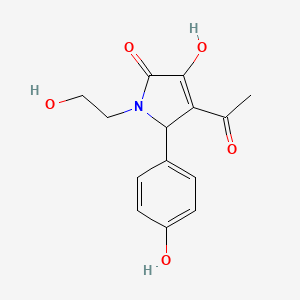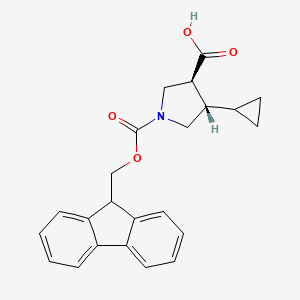![molecular formula C15H12Cl2O3 B2860708 4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 342592-68-1](/img/structure/B2860708.png)
4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (DCMOB) is a chemical compound that has been studied for its potential applications in scientific research, particularly in the fields of biology and biochemistry. DCMOB is a synthetic aldehyde that is structurally similar to other aldehydes, such as benzaldehyde and formaldehyde. It is a colorless solid that is soluble in many organic solvents and has a melting point of approximately 70-72°C. DCMOB has been used in various biological and biochemical experiments due to its low toxicity, relatively low cost, and the ability to be synthesized in the laboratory.
Applications De Recherche Scientifique
Photostability and Oxidation Potential
Sterically hindered catechols and o-benzoquinones, including derivatives of methoxybenzaldehydes, have been studied for their photostability and oxidation potential. The reduction of aldehyde groups in these compounds leads to analogues with increased photostability upon substitution, suggesting applications in materials science where light stability is crucial (Arsenyev et al., 2016).
Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using titanium dioxide under visible light irradiation highlights the potential of similar methoxybenzaldehyde derivatives in green chemistry applications. This process showcases the ability to oxidize organic compounds efficiently and selectively in the presence of molecular oxygen (Higashimoto et al., 2009).
Solid Phase Organic Synthesis
Methoxybenzaldehyde derivatives have been explored as linkers for solid phase organic synthesis (SPOS), indicating their utility in synthesizing complex organic molecules. This application is crucial in pharmaceuticals and materials science, where precise molecular construction is required (Swayze, 1997).
Molecular Structure Analysis
The crystal structures and intermolecular interactions of methoxybenzaldehyde oxime derivatives have been analyzed, providing insights into the structural basis of their chemical reactivity and potential applications in designing new materials with specific properties (Gomes et al., 2018).
Oxidative Demethylation Mechanisms
Studies on the oxidative demethylation by vanillyl-alcohol oxidase offer a glimpse into enzymatic processes relevant to the degradation or modification of methoxybenzaldehyde derivatives. Understanding these mechanisms can inform the development of biotechnological applications, including bioremediation and synthesis of complex organic molecules (Fraaije & van Berkel, 1997).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15-6-10(8-18)2-5-14(15)20-9-11-3-4-12(16)7-13(11)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKHIZKVRPGGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2860628.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860629.png)



![Methyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2860639.png)


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2860642.png)

![8-ethoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860644.png)
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2860646.png)